molecular formula C7H9NO3 B3080184 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid CAS No. 1082398-97-7

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B3080184
CAS No.: 1082398-97-7
M. Wt: 155.15 g/mol
InChI Key: YURGBFKFPKNVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1082398-97-7 . It has a molecular weight of 155.15 and its IUPAC name is the same as the common name . It is a solid substance .


Synthesis Analysis

The synthesis of oxazole derivatives, like “this compound”, has been an interesting field for a long time . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H9NO3/c1-5-4-8-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) . Oxazoles, like this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 155.15 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of derivatives involving 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid or related compounds are common in scientific research. These processes often involve various spectroscopy techniques, such as FT-IR, 1H and 13C NMR, and X-ray analysis, to confirm the structure of the synthesized compounds (Božić et al., 2017), (Prokopenko et al., 2010).

Biological Activity Studies

  • Studies often focus on evaluating the biological activities of compounds related to this compound. This includes assessing their antiproliferative effects against various cancer cell lines and their antimicrobial activities against a range of microorganisms (Božić et al., 2017), (Rayama et al., 2015).

Synthesis of Novel Compounds

  • Researchers have synthesized novel compounds using this compound derivatives, exploring their potential in various fields like cancer treatment, antimicrobial agents, and organometallic chemistry. These studies often involve complex chemical reactions and result in compounds with potentially significant biological activities (Khusnutdinova et al., 2020), (Patra et al., 2012).

Molecular Docking and In Silico Studies

  • Molecular docking studies and in silico analysis are conducted to understand the interaction of these compounds with biological targets. This aids in predicting the potential therapeutic applications of the synthesized compounds (Katariya et al., 2021).

Synthesis from Renewable Sources

  • Some research focuses on synthesizing derivatives of this compound from renewable sources like levulinic acid, emphasizing the importance of sustainable chemistry (Flores et al., 2014).

Future Directions

The future directions for “3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid” and similar oxazole derivatives are likely to involve further exploration of their biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years , suggesting a promising future for these compounds.

Properties

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-4-8-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGBFKFPKNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid
Reactant of Route 5
3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.